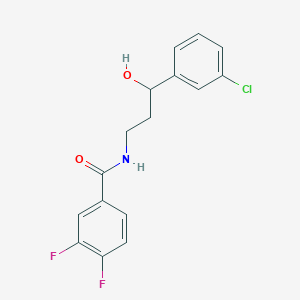
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C31H33N3O5S and its molecular weight is 559.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
- Researchers have synthesized metal complexes with benzamide derivatives, including a similar structure to the compound . These complexes exhibited promising antibacterial activities against various bacterial strains such as Escherichia coli and Bacillus subtilis. The copper complexes showed better activities than the free ligands (Khatiwora et al., 2013).
Polymer Research
- A study focused on the synthesis of optically active polyamides with 1,3-dioxoisoindolin-2-yl pendent groups. These polymers, synthesized via direct polycondensation, demonstrated solubility in polar organic solvents and potential applications in materials science (Faghihi et al., 2010).
Crystal Structure Analysis
- The crystal structure, spectroscopy, and SEM analysis of N-(1,3-dioxoisoindolin-2yl)benzamide, a related compound, were studied. This analysis helps in understanding the structural properties of such compounds (Bülbül et al., 2015).
Chemical Synthesis and Properties
- Novel compounds, including 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, were synthesized and analyzed for their biochemical properties, such as anti-cholinesterase activity. This illustrates the compound's potential in biochemistry and pharmacology (Khalid et al., 2016).
Corrosion Inhibition
- The synthesized compounds like 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, structurally related to the compound , have shown inhibiting activity for corrosion in mild steel, highlighting its potential in material science and engineering applications (Aouine et al., 2011).
Antidiabetic Drug Research
- The compound has been investigated in the context of antidiabetic drug research, demonstrating its versatility in the field of medicinal chemistry and pharmacology (Eissa, 2013).
Malaria Treatment Research
- Research on derivatives of the compound for potential anti-malarial agents indicates its applicability in the fight against infectious diseases (Cunico et al., 2009).
Metabolic Pathway Studies
- The metabolism of similar compounds in chronic myelogenous leukemia patients was studied, showing the compound's relevance in understanding metabolic pathways in cancer treatment (Gong et al., 2010).
properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O5S/c1-23-11-15-25(16-12-23)33(21-7-8-22-34-30(36)27-9-3-4-10-28(27)31(34)37)29(35)24-13-17-26(18-14-24)40(38,39)32-19-5-2-6-20-32/h3-4,9-18H,2,5-8,19-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYATMNVOXVLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2811343.png)
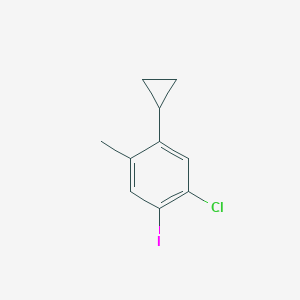
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)
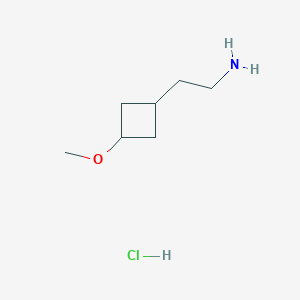
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2811352.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)
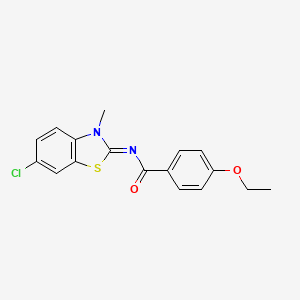
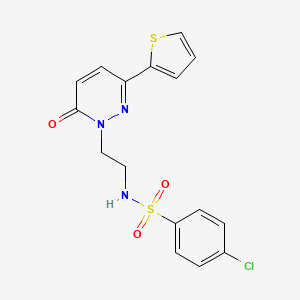
![3-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2811357.png)
![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2811358.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide](/img/structure/B2811360.png)
